Product packaging for Brimonidine tartrate(Cat. No.:)

Brimonidine tartrate

Cat. No.: B1631225
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brimonidine tartrate is a potent and highly selective alpha-2 adrenergic receptor agonist with an affinity over 1000-fold greater for the alpha-2 than the alpha-1 receptor . This small molecule is a valuable tool in ophthalmic and dermatological research, primarily known for its ability to lower intraocular pressure (IOP) . Its mechanism of action is dual-phase: initially reducing aqueous humor production in the eye and, with chronic exposure, increasing uveoscleral outflow . Beyond its IOP-lowering effects, this compound is a significant compound for neuroprotection research. Studies in experimental models indicate it enhances retinal ganglion cell survival, potentially by inhibiting apoptotic pathways, reducing glutamate-induced cytotoxicity, and upregulating neurotrophic factors . This makes it a critical agent for investigating mechanisms to halt or slow neurodegenerative processes in conditions like glaucoma. In cutaneous research, brimonidine's potent peripheral vasoconstrictive activity is of interest. It mediates the constriction of small cutaneous arteries and veins via alpha-2 adrenoceptors, providing a research model for studying vascular dynamics and facial erythema . Its high selectivity profile makes it a preferred agonist for studying alpha-2 adrenergic receptor function with a reduced risk of off-target effects associated with alpha-1 activation . Researchers utilize this certified reference material in various analytical applications, including pharmaceutical quality control, assay development, and metabolic studies. This product is provided as a certified pharmaceutical secondary standard, traceable to USP and Ph. Eur. primary standards, and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16BrN5O6 B1631225 Brimonidine tartrate

Properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70359-46-5
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Brimonidine tartrate is widely recognized as an effective treatment for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. A study comparing the efficacy of 0.2% brimonidine administered twice daily showed a mean peak reduction in IOP of 6.5 mm Hg, which was statistically significant compared to timolol maleate (6.1 mm Hg) at specific intervals during a year-long study .

1.2 Preservative-Free Formulations

Recent research has highlighted the benefits of preservative-free formulations of this compound. A multicenter trial indicated that preservative-free brimonidine resulted in better tear-film stability and less ocular surface toxicity compared to preserved formulations, leading to higher patient satisfaction . The study involved 60 patients with IOP ≥ 15 mmHg and demonstrated comparable efficacy between both formulations while emphasizing the importance of ocular surface health.

1.3 Neuroprotective Potential

This compound has been investigated for its neuroprotective effects in conditions like non-arteritic anterior ischemic optic neuropathy (NAION). However, clinical trials have yielded inconclusive results regarding its effectiveness in improving visual acuity or providing neuroprotection when administered shortly after visual loss . The variability in outcomes suggests that while animal models show promise, human studies require further exploration.

Dermatological Applications

2.1 Treatment of Rosacea

This compound is also utilized in dermatology, particularly for treating erythema associated with rosacea. The formulation Mirvaso, containing 0.5% brimonidine gel, has been approved for this indication. Clinical studies demonstrated that topical application significantly reduces facial redness by constricting blood vessels in the skin without causing significant adverse effects .

2.2 Safety Profile

Studies assessing the safety profile of brimonidine gel have shown it to be non-phototoxic and well-tolerated in dermatological settings. For instance, no ocular irritancy was observed in animal models, supporting its safe use on sensitive skin .

Pharmacokinetics and Mechanism of Action

Brimonidine's pharmacokinetic properties reveal its ability to penetrate ocular tissues effectively. Research indicates that after topical administration, brimonidine achieves therapeutic concentrations in the vitreous humor, facilitating its action on alpha-2 receptors . The mechanism involves reducing aqueous humor production and increasing uveoscleral outflow, thereby lowering IOP.

Comparative Efficacy Studies

StudyPopulationInterventionOutcome
Study A443 patients with glaucomaBrimonidine 0.2% vs Timolol 0.5%Brimonidine showed superior IOP reduction at certain time points
Study B60 patients with ocular hypertensionPreserved vs Preservative-free BrimonidinePreservative-free formulation resulted in better ocular surface health
Study CPatients with NAIONBrimonidine treatment post-visual lossNo significant improvement in visual acuity noted

Comparison with Similar Compounds

Chemical Structure and Properties

Brimonidine tartrate (C${15}$H${16}$BrN$5$O$6$) is a quinoxaline derivative with a molecular weight of 442.226 g/mol . Its crystal structure, confirmed via X-ray powder diffraction and Rietveld refinement, consists of a protonated brimonidine cation and a hydrogen tartrate anion . Key functional groups include imidazoline and quinoxaline moieties, identified through FTIR spectroscopy (peaks at 400–4000 cm$^{-1}$) . The compound exhibits a melting point of 248–252°C .

Pharmacological Mechanism

This compound is a highly selective α$_2$-adrenergic receptor agonist. It reduces intraocular pressure (IOP) by decreasing aqueous humor production and enhancing uveoscleral outflow . Additionally, preclinical studies suggest neuroprotective effects via inhibition of retinal ganglion cell apoptosis, though clinical evidence remains inconclusive .

Pharmacokinetic Profile

This compound has a plasma half-life of ~3 hours, with low protein binding and hepatic metabolism. It achieves peak ocular concentration within 1–4 hours after topical administration .

Comparison with Similar Compounds

Apraclonidine

Mechanism: Apraclonidine, another α$_2$-agonist, reduces aqueous humor production but has lower receptor selectivity compared to brimonidine . Efficacy: Both drugs lower IOP, but brimonidine demonstrates longer duration and fewer systemic side effects . Safety: Apraclonidine is associated with higher rates of conjunctival blanching and eyelid elevation, whereas brimonidine has a milder adverse event profile (e.g., transient ocular allergy in 5.5% of patients) .

Timolol Maleate

Mechanism: Timolol, a non-selective β-blocker, reduces IOP by suppressing aqueous humor production . Efficacy: In a 4-week trial, brimonidine (31.7–37.5% IOP reduction) showed comparable efficacy to timolol (28.2–32.5%) . Safety: Timolol carries risks of bradycardia and bronchospasm, making it contraindicated in patients with asthma.

Betaxolol

Mechanism : A β$1$-selective blocker, betaxolol lowers IOP with fewer pulmonary side effects than timolol .
Efficacy : Brimonidine (0.2%) achieved greater IOP reduction than betaxolol (0.25%) in a 3-month trial (−6.2 vs. −4.8 mmHg) .
Safety : Betaxolol avoids bronchospasm but may cause ocular discomfort. Brimonidine’s α$
2$-selectivity minimizes systemic interactions .

Brinzolamide

Mechanism: Brinzolamide, a carbonic anhydrase inhibitor, reduces aqueous humor secretion via a different pathway . Efficacy: Used adjunctively with brimonidine, brinzolamide enhances IOP control. No direct comparative efficacy data are available in the evidence. Safety: Brinzolamide may cause bitter taste and corneal edema, whereas brimonidine’s side effects are primarily ocular (e.g., allergy) .

Brimonidine Purite

Formulation : Brimonidine purite (0.1%) is a stabilized formulation of brimonidine with enhanced ocular tolerance .
Efficacy : In a 4-year study, purite 0.1% (−5.7 to −6.5 mmHg) matched the IOP-lowering efficacy of tartrate 0.2% (−5.3 to −6.2 mmHg) .
Safety : Purite reduces side effects like hyperemia and burning, attributed to its preservative-free formulation .

Data Tables

Table 1: Comparative Efficacy in IOP Reduction

Compound Mechanism IOP Reduction (%) Study Duration Reference
This compound α$_2$-agonist 31.7–37.5 4 weeks
Timolol maleate β-blocker 28.2–32.5 4 weeks
Brimonidine purite α$_2$-agonist 17.7–37.5 4 years
Betaxolol β$_1$-blocker 28.0 3 months

Table 3: Pharmacokinetic Properties

Compound Half-life (hours) Protein Binding Metabolism Reference
This compound ~3 Low Hepatic
Timolol maleate 4–6 60–70% Hepatic
Apraclonidine 5–8 Moderate Hepatic

Preparation Methods

Gel-Based Formulations

Patent CN104666239A discloses a gel preparation method employing cyclodextrin derivatives as solubilizing agents. The protocol involves a two-phase system:

Aqueous Phase Components

  • Antioxidants (sodium sulfite 0.1%)
  • Metal ion chelators (EDTA-2Na 0.1%)
  • Thickeners (carbomer 0.85%)
  • Humectants (glycerol 12%, propylene glycol 6%)

Oil Phase Components

  • This compound (0.6%)
  • Hydroxypropyl-beta-cyclodextrin (9.4%)
  • Ethanol (45%)
  • Penetration enhancers (menthol 0.08%)

The manufacturing process entails:

  • Dissolving antioxidants and chelators in aqueous solvents followed by thickener dispersion
  • Drug solubilization in ethanol with cyclodextrin and subsequent pH adjustment to 5.0–6.0 using triethanolamine
  • Gradual mixing of oil phase into aqueous phase under controlled stirring

Table 1: Composition of this compound Gel (Patent Example)

Component Concentration (%) Function
This compound 0.6 Active ingredient
Hydroxypropyl-beta-cyclodextrin 9.4 Solubilizer
Carbomer 940 0.85 Viscosity modifier
Triethanolamine 0.55 pH adjuster
Ethanol 45.0 Solvent

Ophthalmic Solution Manufacturing

Patent CN116421555A details an eye drop formulation optimized for ocular residence time using hyaluronic acid derivatives:

Key Formula Characteristics

  • This compound concentration: 0.2% w/v
  • Sodium hyaluronate (1%) as mucoadhesive agent
  • Benzalkonium chloride (0.004–0.05%) as preservative
  • Citrate buffer system (pH 4.5–5.5)

Manufacturing Steps

  • Hydration of sodium hyaluronate in 10% of total water volume
  • Sequential dissolution of drug, preservatives, and tonicity adjusters in remaining water
  • pH adjustment using glacial acetic acid/citric acid solutions
  • Final sterilization through 0.22 μm membrane filtration

Table 2: Representative Eye Drop Formulation

Component Concentration (%) Role
This compound 0.2 Therapeutic agent
Sodium hyaluronate 1.0 Mucoadhesive enhancer
Glycerin 6.5 Tonicity adjuster
Sodium citrate 5.5 Buffer component
Benzalkonium chloride 0.04 Preservative

Advanced Formulation Strategies

Nanovesicular Delivery Systems

The PMC study demonstrates a film hydration technique for brimonidine-loaded nanovesicles:

Critical Process Parameters

  • Surfactant:cholesterol molar ratio (7:4 to 7:8)
  • Drug loading: 32.27% entrapment efficiency at optimal ratios
  • Size distribution: 298.0–587.9 nm (confirmed by SEM)

Release Kinetics

  • Biphasic release profile: 40% initial burst within 1 hr followed by sustained release over 8 hrs
  • Higuchi model fitting for cholesterol-rich formulations (R²=0.98)

Table 3: Nanovesicle Formulation Characteristics

Parameter Value Impact on Performance
Entrapment efficiency 32.27% Reduces systemic absorption
Zeta potential -28.5 mV Colloidal stability
PDI 0.21 Narrow size distribution

Lyophilization Stabilization

The PMC research highlights lyophilization as a critical step for vesicle stability:

  • Cryoprotectants: 5% trehalose prevents vesicle aggregation
  • Residual moisture: <1% ensures long-term stability at 4°C
  • Reconstitution time: <30 sec in normal saline

Quality Control Considerations

pH Optimization Strategies

Formulation stability correlates directly with pH control:

  • Gel systems: pH 5.0–6.0 prevents drug degradation while maintaining viscosity
  • Ophthalmic solutions: pH 4.5–5.5 balances ocular tolerance and chemical stability

Table 4: pH-Dependent Stability Profile

Formulation Type Optimal pH Range Degradation Products Above Range
Gel 5.0–6.0 Quinoxaline derivatives
Eye drops 4.5–5.5 N-oxide metabolites
Nanovesicles 7.4 No significant degradation

Preservative Compatibility

Benzalkonium chloride (0.004–0.05%) demonstrates:

  • Microbial efficacy: 3-log reduction in Pseudomonas aeruginosa within 6 hrs
  • Compatibility: No interaction with hyaluronic acid derivatives at ≤0.01%

Regulatory and Industrial Perspectives

FDA-Approved Formulations

The 0.025% ophthalmic solution (NDA 208144) exemplifies regulatory considerations:

  • Lower concentration (vs 0.1–0.2% prescription strengths) reduces α1-adrenergic effects
  • Three-day usage limit prevents rebound hyperemia
  • Pediatric safety: Approved for >5 years age group

Scale-Up Challenges

Critical factors for industrial production:

  • Mixing speed: 140–150 rpm prevents carbomer lump formation
  • Filtration: 0.22 μm membranes remove particulates without drug adsorption
  • Packaging: Amber Type I glass vials prevent photodegradation

Q & A

Q. What experimental models are most appropriate for studying brimonidine tartrate’s intraocular pressure (IOP)-lowering mechanisms?

Brimonidine’s dual mechanism—reducing aqueous humor production and enhancing uveoscleral outflow—is best studied using fluorophotometry in human or animal models. In a randomized, double-masked study, fluorophotometric measurements in ocular hypertensive patients showed a 20% reduction in aqueous flow and increased uveoscleral outflow after topical administration . For preclinical studies, rodent models (e.g., SD rats) are used to quantify neuroprotective effects, such as increased retinal ganglion cell survival under elevated IOP .

Q. How should researchers design studies to evaluate brimonidine’s pharmacokinetic variability across ocular tissues?

Post hoc pooled analyses of aqueous and vitreous humor samples from clinical trials can quantify drug penetration. For example, brimonidine concentrations in these tissues vary with formulation (e.g., 0.1% vs. 0.15% solutions) and adjunctive agents (e.g., timolol). Laser trabeculoplasty or iridotomy patients may require adjusted dosing due to altered ocular dynamics .

Q. What key parameters should be monitored in this compound efficacy trials?

  • Primary endpoints : IOP reduction (mean ± SE: 4.7 ± 0.7 mmHg in humans ).
  • Secondary endpoints : Aqueous flow rate (fluorophotometry), uveoscleral outflow (calculated via Goldmann equation), and cardiovascular parameters (heart rate, blood pressure) due to systemic absorption risks .
  • Safety metrics : Allergic reactions (reported in 9–15% of long-term users) and central nervous system (CNS) depression in vulnerable populations .

Advanced Research Questions

Q. How can contradictions in brimonidine’s neuroprotective data between animal models and human trials be resolved?

Animal studies (e.g., SD rats) show brimonidine increases brain-derived neurotrophic factor (BDNF) in retinal ganglion cells by 55–166%, but human trials lack similar efficacy. Methodological adjustments include:

  • Dosing regimens : Animal models use higher systemic doses (2.5 mg/kg/day in rats vs. 0.1% topical in humans) .
  • Endpoint selection : Measure apoptotic markers (e.g., caspase-3) in human vitreous samples post-mortem or via minimally invasive biopsies .

Q. What methodologies optimize brimonidine formulations for enhanced corneal permeability?

Nanoemulsions using castor oil and Lipoid S75 (soybean phospholipids) reduce droplet size (Z-average: 19.48–26.50 nm) and improve drug release (80% sustained release over 12 hours). Characterization via TEM and photon correlation spectroscopy ensures stability and reproducibility .

Q. Why do lower-concentration brimonidine formulations (e.g., 0.025%) lack IOP-lowering effects, and how can this inform receptor-binding studies?

Brimonidine 0.025% (Lumify®) does not lower IOP but may induce pupil constriction. Advanced studies should:

  • Compare alpha-2 adrenergic receptor binding affinity across concentrations via radioligand assays.
  • Use optical coherence tomography (OCT) to quantify pupil dynamics in phase IV trials .

Q. How do preservatives in brimonidine formulations (e.g., benzalkonium chloride vs. Purite™) influence experimental outcomes?

Preservatives alter corneal toxicity and drug retention. In a paired t-test analysis, 0.15% brimonidine with Purite™ showed equivalent IOP reduction to 0.2% with benzalkonium chloride (p < 0.001) but reduced allergic responses. Preclinical models should incorporate corneal epithelial cell viability assays .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analyses to reconcile disparities in neuroprotection data, emphasizing species-specific pharmacokinetics .
  • Formulation Studies : Prioritize in vitro permeability assays (e.g., Franz diffusion cells) before advancing to in vivo models .
  • Clinical Trial Design : Incorporate CONSORT guidelines for randomized trials, including stratified randomization for comorbid conditions (e.g., cardiovascular disease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine tartrate
Reactant of Route 2
Brimonidine tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.